molecular formula C14H18N4O2S B6471272 N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640963-93-3

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471272
CAS No.: 2640963-93-3
M. Wt: 306.39 g/mol
InChI Key: BPQSAPRJAFAODF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions . The synthesis of such compounds is an important area of organic chemistry due to their wide applications in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), a cyclopropane ring (a three-membered ring of carbon atoms), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms) attached to the cyclopropane ring.

Future Directions

Piperidine derivatives are a significant area of research in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new piperidine derivatives and studying their biological activities .

Properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c15-9-11-3-1-7-16-14(11)18-8-2-4-12(10-18)17-21(19,20)13-5-6-13/h1,3,7,12-13,17H,2,4-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSAPRJAFAODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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